molecular formula C17H19N5O2 B10984514 1-ethyl-N-[2-(1H-imidazol-4-yl)ethyl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide

1-ethyl-N-[2-(1H-imidazol-4-yl)ethyl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide

Cat. No.: B10984514
M. Wt: 325.4 g/mol
InChI Key: RFCKQGTWWGLKII-UHFFFAOYSA-N
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Description

1-ethyl-N-[2-(1H-imidazol-4-yl)ethyl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide is a complex organic compound that features a naphthyridine core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-N-[2-(1H-imidazol-4-yl)ethyl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide typically involves multiple steps:

    Formation of the Naphthyridine Core: The naphthyridine core can be synthesized through a condensation reaction involving 2-aminonicotinic acid and ethyl acetoacetate under acidic conditions.

    Introduction of the Imidazole Group: The imidazole moiety can be introduced via a nucleophilic substitution reaction using 4-chloro-1H-imidazole and an appropriate ethylating agent.

    Final Coupling: The final step involves coupling the imidazole derivative with the naphthyridine core using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-ethyl-N-[2-(1H-imidazol-4-yl)ethyl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert ketones to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

1-ethyl-N-[2-(1H-imidazol-4-yl)ethyl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, bacterial infections, and inflammatory conditions.

Mechanism of Action

The mechanism of action of 1-ethyl-N-[2-(1H-imidazol-4-yl)ethyl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the naphthyridine core can intercalate with DNA, disrupting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

    1-ethyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide: Lacks the imidazole group, which may reduce its biological activity.

    N-[2-(1H-imidazol-4-yl)ethyl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide: Similar structure but without the ethyl group, potentially affecting its pharmacokinetic properties.

Uniqueness

1-ethyl-N-[2-(1H-imidazol-4-yl)ethyl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide is unique due to the combination of the naphthyridine core and the imidazole moiety, which provides a distinct set of chemical and biological properties. This combination allows for versatile interactions with biological targets, making it a valuable compound for drug development and other scientific research applications.

Properties

Molecular Formula

C17H19N5O2

Molecular Weight

325.4 g/mol

IUPAC Name

1-ethyl-N-[2-(1H-imidazol-5-yl)ethyl]-7-methyl-4-oxo-1,8-naphthyridine-3-carboxamide

InChI

InChI=1S/C17H19N5O2/c1-3-22-9-14(15(23)13-5-4-11(2)21-16(13)22)17(24)19-7-6-12-8-18-10-20-12/h4-5,8-10H,3,6-7H2,1-2H3,(H,18,20)(H,19,24)

InChI Key

RFCKQGTWWGLKII-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)NCCC3=CN=CN3

Origin of Product

United States

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